molecular formula C9H12ClN5 B2693259 (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride CAS No. 107269-66-9

(1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B2693259
CAS No.: 107269-66-9
M. Wt: 225.68
InChI Key: JGBSFJWYTSEXBI-UHFFFAOYSA-N
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Description

(1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a p-tolyl group (a benzene ring with a methyl group) attached to the tetrazole ring, and a methanamine group, which is further converted to its hydrochloride salt form for increased stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the tetrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with formaldehyde and ammonia.

    Conversion to Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring or the methanamine group, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: p-Tolualdehyde or p-toluic acid.

    Reduction: Corresponding amines or reduced tetrazole derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The tetrazole ring and methanamine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness:

    Tetrazole Ring: The presence of the tetrazole ring in (1-(p-tolyl)-1H-tetrazol-5-yl)methanamine hydrochloride imparts unique chemical and biological properties, such as increased stability and specific binding interactions.

    Biological Activity: The compound’s unique structure allows it to interact with a different set of molecular targets compared to similar compounds, leading to distinct biological effects.

Properties

IUPAC Name

[1-(4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-7-2-4-8(5-3-7)14-9(6-10)11-12-13-14;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSFJWYTSEXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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